N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine
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Overview
Description
2-(TRIFLUOROMETHYL)BENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines the structural features of benzaldehyde, triazine, and hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(TRIFLUOROMETHYL)BENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:
Preparation of 2-(TRIFLUOROMETHYL)BENZALDEHYDE: This can be synthesized by the oxidation of 2-(TRIFLUOROMETHYL)TOLUENE using oxidizing agents such as potassium permanganate or chromium trioxide.
Synthesis of 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE: This involves the reaction of 3-CHLORO-4-METHYLANILINE with 2,4,6-TRICHLORO-1,3,5-TRIAZINE in the presence of a base such as sodium hydroxide, followed by the addition of DIETHYLAMINE.
Formation of the final compound: The final step involves the condensation of 2-(TRIFLUOROMETHYL)BENZALDEHYDE with 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE in the presence of a suitable catalyst such as acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(TRIFLUOROMETHYL)BENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, various nucleophiles (amines, thiols).
Major Products Formed
Oxidation: 2-(TRIFLUOROMETHYL)BENZOIC ACID.
Reduction: Corresponding hydrazine derivative.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(TRIFLUOROMETHYL)BENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-(TRIFLUOROMETHYL)BENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE depends on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino groups, which can affect its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(TRIFLUOROMETHYL)BENZALDEHYDE: A simpler aldehyde with similar reactivity but lacking the triazine and hydrazone moieties.
1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE: A related compound without the trifluoromethylbenzaldehyde component.
Properties
Molecular Formula |
C22H23ClF3N7 |
---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
6-N-(3-chloro-4-methylphenyl)-2-N,2-N-diethyl-4-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H23ClF3N7/c1-4-33(5-2)21-30-19(28-16-11-10-14(3)18(23)12-16)29-20(31-21)32-27-13-15-8-6-7-9-17(15)22(24,25)26/h6-13H,4-5H2,1-3H3,(H2,28,29,30,31,32)/b27-13+ |
InChI Key |
ODUWJOKNUADYHP-UVHMKAGCSA-N |
Isomeric SMILES |
CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=CC=CC=C2C(F)(F)F)NC3=CC(=C(C=C3)C)Cl |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC=CC=C2C(F)(F)F)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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